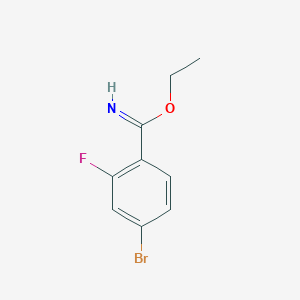

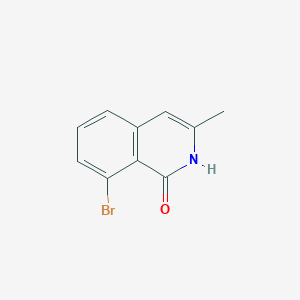

![molecular formula C17H14N2O5S B2441050 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105221-61-1](/img/structure/B2441050.png)

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In

Aplicaciones Científicas De Investigación

Antioxidant Activities

Research on oxadiazole derivatives, such as those related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole, indicates their potential as powerful antioxidants. A study by Rabie, Tantawy, and Badr (2016) on novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated significant antioxidant activities. These compounds, derived from fumaric, malonic, and citric acids, showed promise as lead compounds for the development of new antioxidant agents through further biological evaluations and structural modifications (Rabie, Tantawy, & Badr, 2016).

Corrosion Inhibition

Another intriguing application is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives that demonstrated significant corrosion inhibition properties for mild steel in sulphuric acid. These inhibitors form protective layers on the metal surface, showcasing a mixed type of inhibition behavior and suggesting their potential for industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antibacterial Activities

Compounds structurally similar to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole have been explored for their antimicrobial properties. Bhat, Al-Omar, and Siddiqui (2013) investigated Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, finding significant growth inhibition against various microbial strains, including S. aureus and E. coli. These findings highlight the potential of oxadiazole derivatives in the development of new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, oxadiazole derivatives are investigated for their utility in OLEDs. Guan et al. (2006) synthesized oxadiazole-substituted carbazole derivatives for use as host materials in red triplet emitter OLEDs. Their research demonstrated high external electroluminescent efficiency and energy conversion efficiency, indicating the potential of oxadiazole derivatives in enhancing OLED performance (Guan et al., 2006).

Medicinal Chemistry

In medicinal chemistry, oxadiazole derivatives are widely studied for their therapeutic potentials. Kamal et al. (2013) synthesized a library of oxadiazole derivatives that exhibited moderate to good inhibitory activity against the acetylcholinesterase enzyme, pointing to their potential in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Kamal et al., 2013).

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGVVODCVXRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)

![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440978.png)

![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2440985.png)